molecular formula C11H21NO4 B13717867 tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate

tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate

Cat. No.: B13717867
M. Wt: 231.29 g/mol
InChI Key: KJSNDUWCYCALLS-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate: is an organic compound with the molecular formula C11H21NO4 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is to react tert-butyl carbamate with 3-hydroxy-4-(hydroxymethyl)cyclopentyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to investigate the interactions between carbamates and biological macromolecules.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use as a drug precursor.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The hydroxyl groups on the cyclopentyl ring can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate

Comparison:

  • tert-Butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules.
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate has a similar structure but with a cyclohexyl ring, which may result in different steric and electronic properties.
  • tert-Butyl (3-hydroxypropyl)carbamate lacks the cyclic structure, which can affect its stability and reactivity.
  • tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate contains a phenyl ring, which can introduce aromatic interactions and alter its chemical behavior.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-4-7(6-13)9(14)5-8/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)

InChI Key

KJSNDUWCYCALLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)CO

Origin of Product

United States

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